molecular formula C10H14FN B8298491 1-(5-Fluoro-2-methylphenyl)propan-2-amine

1-(5-Fluoro-2-methylphenyl)propan-2-amine

Cat. No. B8298491
M. Wt: 167.22 g/mol
InChI Key: HEXFVXVARZAQBI-UHFFFAOYSA-N
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Patent
US09273055B2

Procedure details

Borontrifluoride diethyletherate (272.68 g, 1.921 mol) was added dropwise through an additional funnel to a mixture of NaBH4 (58.14 g, 1.537 mol) in 600 mL of anhydrous THF cooled in a cooling bath under an argon atmosphere. After addition, the mixture was warmed to rt and continued to stir for 30 minutes. A solution of 4-fluoro-1-methyl-2-(2-nitroprop-1-enyl)benzene (60 g, 0.307 mol) in 200 mL of anhydrous THF was added dropwise through an additional funnel to the above mixture. The resulting reaction mixture was heated at reflux for 6-7 h under an argon atmosphere. After the end of the reaction was established by TLC, the reaction mixture was cooled to rt, quenched by water, acidified by concentrated HCl, and heated to 80° C. for 4 h. The mixture was washed with diethyl ether twice. The aqueous layer was separated, basified with 10% aqueous NaOH solution, and extracted with diethyl ether until no or a little product is left in aqueous layer. The combined extracts were dried over anhydrous MgSO4, filtered, evaporated and purified by a silica gel column chromatography using CH2Cl2 and methanol (85:15 v/v) as eluent to give 43.3 g of the designed compound as off-white solid. 1H NMR (500 MHz, DMSO-d6) δ 7.89 (br s, 2H, NH2), 7.22-7.20 (m, 1H, ArH), 7.03-6.96 (m, 2H, ArH), 3.40-3.34 (m, 1H, CH), 2.91-2.87 (m, 1H, CH), 2.69-2.65 (m, 1H, CH), 2.24 (s, 3H, CH3), 1.10 (d, J=6.5 Hz, 3H, CH3); Mass (ESI, positive) m/z 168.0 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
58.14 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
4-fluoro-1-methyl-2-(2-nitroprop-1-enyl)benzene
Quantity
60 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
B(F)(F)F.[BH4-].[Na+].[F:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[C:10]([CH:15]=[C:16]([N+:18]([O-])=O)[CH3:17])[CH:9]=1>C1COCC1>[F:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[C:10]([CH2:15][CH:16]([NH2:18])[CH3:17])[CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Name
Quantity
58.14 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
4-fluoro-1-methyl-2-(2-nitroprop-1-enyl)benzene
Quantity
60 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)C)C=C(C)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in a cooling bath under an argon atmosphere
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6-7 h under an argon atmosphere
Duration
6.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to rt
CUSTOM
Type
CUSTOM
Details
quenched by water
TEMPERATURE
Type
TEMPERATURE
Details
heated to 80° C. for 4 h
Duration
4 h
WASH
Type
WASH
Details
The mixture was washed with diethyl ether twice
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether until no or a little product
WAIT
Type
WAIT
Details
is left in aqueous layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by a silica gel column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=CC(=C(C1)CC(C)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 43.3 g
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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